molecular formula C9H6BrF5O B2883448 1-Bromo-2-methyl-4-pentafluoroethoxybenzene CAS No. 1965305-10-5

1-Bromo-2-methyl-4-pentafluoroethoxybenzene

Cat. No.: B2883448
CAS No.: 1965305-10-5
M. Wt: 305.042
InChI Key: LWTLENYWEILDLZ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-pentafluoroethoxybenzene is an organic compound with the molecular formula C9H6BrF5O and a molecular weight of 305.04 . This compound is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethoxy group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene typically involves the bromination of 2-methyl-4-pentafluoroethoxybenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve the use of automated reactors and precise temperature control to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-2-methyl-4-pentafluoroethoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-methyl-4-pentafluoroethoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene involves its interaction with specific molecular targets. The bromine atom and the pentafluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical reactions, leading to the formation of new products with different biological and chemical properties .

Properties

IUPAC Name

1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c1-5-4-6(2-3-7(5)10)16-9(14,15)8(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTLENYWEILDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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